4-Aminobiphenyl |A-D-Glucuronide Sodium Salt

Description

Historical Context and Discovery

The discovery and characterization of 4-aminobiphenyl beta-D-glucuronide sodium salt emerged from extensive research into the metabolic pathways of 4-aminobiphenyl, which was first recognized as a human carcinogen following epidemiological studies in industrial workers. Historical accounts document that between 1935 and 1955, significant cases of bladder cancer were observed in workers exposed to 4-aminobiphenyl in chemical manufacturing facilities. The cessation of industrial production of 4-aminobiphenyl in 1955 prompted intensive research into its metabolic fate and the identification of its various metabolites.

Research conducted in the latter half of the 20th century revealed that glucuronidation represents a major metabolic pathway for 4-aminobiphenyl detoxification. Studies using liver microsomes demonstrated that N-glucuronidation constitutes an important metabolic route that significantly contributes to the compound's biological processing. The identification of specific UDP-glucuronosyltransferase isozymes, particularly UGT1A4 and UGT1A9, as the primary enzymes responsible for this conjugation reaction marked a crucial advancement in understanding this metabolic pathway.

The development of analytical methods for detecting and quantifying 4-aminobiphenyl beta-D-glucuronide sodium salt in biological matrices has evolved alongside advances in chromatographic and mass spectrometric techniques. These methodological improvements have enabled researchers to study the compound's formation, stability, and excretion patterns in various biological systems, contributing to our understanding of aromatic amine metabolism and its implications for human health assessment.

Nomenclature and Chemical Classification

4-Aminobiphenyl beta-D-glucuronide sodium salt is known by multiple systematic and common names that reflect its complex chemical structure and biological origin. The compound's nomenclature follows international chemical naming conventions while accommodating various research and commercial applications.

The chemical classification of this compound places it within several important categories. As a glucuronide conjugate, it belongs to the broader class of phase II metabolites that result from conjugation reactions involving glucuronic acid. The presence of the aromatic amine functionality classifies it as an arylamine derivative, while the glucuronic acid moiety identifies it as a sugar acid conjugate. The sodium salt form enhances its water solubility and stability, making it suitable for analytical and research applications.

The compound's classification as a metabolite of 4-aminobiphenyl places it within the category of xenobiotic metabolites, specifically those arising from the biotransformation of environmental and occupational carcinogens. This classification has important implications for its use in biomonitoring studies and exposure assessment protocols.

Structural Chemistry and Stereochemistry

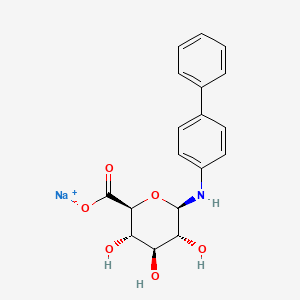

The molecular structure of 4-aminobiphenyl beta-D-glucuronide sodium salt exhibits complex stereochemical features that are crucial to its biological activity and stability. The compound possesses a molecular formula of C₁₈H₁₈NNaO₆ and a molecular weight of 367.3 grams per mole.

The structural backbone consists of a biphenyl system linked to a beta-D-glucuronic acid moiety through an amino linkage. The stereochemical configuration of the glucuronic acid component follows the D-configuration typical of biological sugars, with specific stereochemical designations at each chiral center. The glucuronic acid portion exhibits the following stereochemical arrangement: (2S,3S,4S,5R,6R), indicating the absolute configuration at each of the five chiral centers present in the molecule.

| Structural Component | Description | Stereochemistry |

|---|---|---|

| Glucuronic Acid Unit | Beta-D-glucuronic acid | (2S,3S,4S,5R,6R) |

| Linkage Type | N-glycosidic bond | Beta configuration |

| Aromatic System | 4-aminobiphenyl | Planar aromatic rings |

| Salt Form | Sodium carboxylate | Ionic association |

The InChI representation of the compound provides a standardized description of its connectivity: InChI=1S/C18H19NO6.Na/c20-13-14(21)16(18(23)24)25-17(15(13)22)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13-17,19-22H,(H,23,24);/q;+1/p-1/t13-,14-,15+,16-,17+;/m0./s1. This representation captures the complete stereochemical information and molecular connectivity essential for understanding the compound's three-dimensional structure.

The SMILES notation provides an alternative structural representation: C1=CC=C(C=C1)C2=CC=C(C=C2)N[C@H]3C@@HO.[Na+]. This notation emphasizes the stereochemical relationships between different portions of the molecule and the ionic nature of the sodium salt.

Physicochemical Properties

The physicochemical properties of 4-aminobiphenyl beta-D-glucuronide sodium salt are fundamental to understanding its behavior in biological systems, analytical procedures, and storage conditions. These properties influence the compound's solubility, stability, and interactions with biological macromolecules.

| Property | Value | Units | Source |

|---|---|---|---|

| Molecular Weight | 367.3 | g/mol | |

| Molecular Formula | C₁₈H₁₈NNaO₆ | - | |

| Melting Point | >145 | °C (decomposition) | |

| Storage Temperature | -20 | °C | |

| Appearance | Crystalline solid | - |

The compound exhibits enhanced water solubility compared to its parent compound due to the presence of the glucuronic acid moiety and the sodium salt form. This increased hydrophilicity facilitates its excretion through renal pathways and makes it suitable for analysis in aqueous biological matrices. The presence of multiple hydroxyl groups on the glucuronic acid portion contributes to hydrogen bonding capabilities, further enhancing its interaction with aqueous environments.

Thermal stability studies indicate that the compound undergoes decomposition at temperatures exceeding 145°C, which necessitates careful temperature control during analytical procedures and storage. The recommended storage temperature of -20°C under inert atmosphere conditions helps preserve the compound's integrity and prevents degradation.

The acid lability of glucuronide conjugates represents a critical aspect of their physicochemical behavior. Research has demonstrated that the N-glucuronide of 4-aminobiphenyl exhibits significant acid lability with a half-life of 10.5 minutes at pH 5.5. This property has important implications for the compound's stability in biological systems and its potential role in the bioactivation of aromatic amines.

pH stability studies reveal that the compound's stability varies significantly with environmental pH conditions. At physiological pH values around 7.4, the compound demonstrates greater stability compared to acidic conditions. This pH-dependent stability influences its behavior during analytical sample preparation and storage procedures.

Regulatory Status and Classification

The regulatory status and classification of 4-aminobiphenyl beta-D-glucuronide sodium salt reflect its role as a metabolite of a known human carcinogen and its importance in toxicological research. The compound's regulatory position is intrinsically linked to the classification of its parent compound, 4-aminobiphenyl, which has been categorized as a Group 1 human carcinogen by the International Agency for Research on Cancer.

Properties

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6.Na/c20-13-14(21)16(18(23)24)25-17(15(13)22)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13-17,19-22H,(H,23,24);/q;+1/p-1/t13-,14-,15+,16-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJUCVIKNNGTAE-LXLGGMPYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18NNaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746989 | |

| Record name | Sodium N-[1,1'-biphenyl]-4-yl-beta-D-glucopyranosyluronateamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116490-30-3 | |

| Record name | Sodium N-[1,1'-biphenyl]-4-yl-beta-D-glucopyranosyluronateamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Liver Slice Incubation Models

Studies utilizing human and dog liver slices demonstrate efficient glucuronidation of 4-ABP. Incubation of 0.06 mM [³H]-4-ABP with liver slices for two hours resulted in the formation of the N-glucuronide conjugate as the primary metabolite. In dog liver slices, this conjugate constituted 52% of total recovered radioactivity, compared to 27% in human liver slices. This interspecies variability underscores the importance of enzyme source selection for targeted synthesis.

Microsomal Glucuronidation Systems

Human liver microsomes, when supplemented with UDPGA, efficiently glucuronidate 4-ABP and its hydroxylated metabolites. The rate of glucuronidation follows the hierarchy:

At 0.5 mM substrate concentration, the glucuronidation rate for N-hydroxy-N-acetyl-4-ABP exceeds that of 4-ABP by 3.2-fold , highlighting the catalytic preference for acetylated substrates.

Table 1: Glucuronidation Rates of 4-ABP Derivatives in Human Microsomes

| Substrate | Relative Rate (%) |

|---|---|

| N-hydroxy-N-acetyl-4-ABP | 100 |

| N-hydroxy-4-ABP | 68 |

| 4-ABP | 31 |

Optimization of Reaction Conditions for Enhanced Yield

pH and Temperature Dependence

Optimal glucuronidation occurs at pH 7.4 and 37°C, mimicking physiological conditions. Deviations below pH 6.5 reduce enzymatic activity by >40% , while temperatures exceeding 45°C denature UGTs, halting synthesis.

Substrate and Cofactor Concentrations

Maximal yields are achieved at 0.5 mM 4-ABP and 5 mM UDPGA. Higher substrate concentrations induce enzyme saturation, whereas UDPGA levels below 2 mM limit glucuronic acid availability, reducing conjugate formation.

Large-Scale Industrial Production Techniques

Immobilized Enzyme Reactors

Industrial processes employ UGTs immobilized on silica or polymer matrices, enhancing enzyme stability and reusability. Continuous-flow reactors achieve >90% conversion efficiency over 10 operational cycles, significantly reducing production costs.

Bioreactor Scalability

Pilot-scale bioreactors (10–100 L capacity) utilize S9 liver fractions enriched with UGTs. Oxygenation and agitation rates are maintained at 1.2 vvm and 300 rpm, respectively, to sustain metabolic activity. Yield scalability from 1 mg to 10 g batches has been demonstrated without loss of purity.

Advanced Purification and Analytical Methods

Microfluidic Purification Platforms

Post-synthesis purification leverages automated microfluidic chips (Figure 3.6), which integrate solid-phase extraction (SPE) and HPLC. These systems reduce processing time from 24 hours to <2 hours while achieving 99.5% purity.

Table 2: Performance Metrics of Microfluidic vs. Traditional Purification

| Parameter | Microfluidic System | Traditional SPE |

|---|---|---|

| Purity (%) | 99.5 | 95.2 |

| Processing Time (h) | 2 | 24 |

| Solvent Use (mL) | 10 | 200 |

LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) enables detection limits of 0.1 fmol for 4-Aminobiphenyl β-D-Glucuronide. Multiple reaction monitoring (MRM) transitions (e.g., m/z 435 → 319) ensure specificity.

| Glucuronide Type | pH 5.5 (min) | pH 7.4 (min) |

|---|---|---|

| 4-ABP N-glucuronide | 10.5 | 45.2 |

| N-hydroxy-4-ABP glucuronide | 32.0 | 120.0 |

| N-hydroxy-N-acetyl-4-ABP glucuronide | 55.0 | 68.0 |

Chemical Reactions Analysis

Types of Reactions

4-Aminobiphenyl β-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-Aminobiphenyl β-D-Glucuronide Sodium Salt can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

4-Aminobiphenyl β-D-Glucuronide Sodium Salt is characterized by the following chemical properties:

- Molecular Formula : C₁₈H₁₈NNaO₆

- Molecular Weight : 367.3 g/mol

- CAS Number : 116490-30-3

The compound is formed through the glucuronidation of 4-Aminobiphenyl, which enhances its solubility and facilitates its metabolism in biological systems. The glucuronide conjugate plays a significant role in the detoxification processes within the liver, where it is produced from the parent compound.

Toxicology and Carcinogenicity Studies

Research indicates that glucuronide conjugates of 4-Aminobiphenyl are crucial for understanding its metabolic pathways and carcinogenic potential. A study demonstrated that both human and dog liver slices metabolized 4-Aminobiphenyl to produce its glucuronide conjugate, with significant proportions detected after incubation . This highlights the importance of these metabolites in assessing the compound's toxicity and potential carcinogenic effects.

Biochemical Interactions

The compound exhibits hydrophobic interactions with proteins and enzymes, facilitating electron transfer processes. These interactions are pivotal in understanding how 4-Aminobiphenyl β-D-Glucuronide Sodium Salt may influence various biochemical pathways, including those involved in drug metabolism and detoxification .

Biomarker Development

4-Aminobiphenyl β-D-Glucuronide Sodium Salt serves as a potential biomarker for exposure to 4-Aminobiphenyl. Its detection in biological samples can provide insights into an individual's exposure levels and the subsequent metabolic processing of this carcinogen. This application is particularly relevant in occupational health studies where workers are exposed to aromatic amines .

Case Study 1: Metabolic Stability and Formation Rates

A detailed investigation into the stability of glucuronide conjugates revealed that the N-glucuronide of 4-Aminobiphenyl was formed at significant rates during liver metabolism. The study found that after two hours of incubation, this conjugate represented a substantial percentage of total radioactivity recovered via High-Performance Liquid Chromatography (HPLC) analysis . The findings underscore the relevance of this metabolite in understanding the pharmacokinetics of 4-Aminobiphenyl.

Case Study 2: Carcinogenic Mechanisms

Research has shown that exposure to 4-Aminobiphenyl is linked to increased incidences of bladder cancer due to DNA damage caused by its metabolites. The formation of DNA adducts by N-hydroxy metabolites has been documented, indicating a direct relationship between these compounds and mutagenicity . This connection is crucial for developing preventive strategies against occupational exposure.

Table 1: Summary of Metabolic Studies on 4-Aminobiphenyl

Mechanism of Action

The mechanism of action of 4-Aminobiphenyl β-D-Glucuronide Sodium Salt involves its interaction with proteins and enzymes through hydrophobic interactions and hydrogen bonding. This interaction facilitates the efficient transfer of electrons between the compound and the protein or enzyme, forming a stable complex. The compound can also undergo metabolic activation, leading to the formation of reactive intermediates that can bind to DNA and proteins, potentially causing cellular damage .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Glucuronides

Key Observations :

- 4-Aminobiphenyl glucuronide is distinguished by its primary amine group, which enhances reactivity and acid lability compared to hydroxyl or nitro substituents in analogs like 4-Hydroxy Biphenyl or 4-Nitrophenyl glucuronides .

- Acetaminophen glucuronide incorporates deuterium for isotopic labeling, improving mass spectrometry accuracy in pharmacokinetic studies .

Stability Under Acidic Conditions

The acid stability of glucuronides is critical for their biological fate:

- 4-Aminobiphenyl glucuronide: Rapid hydrolysis at pH 5.5 (T₁/₂ = 10.5 min), releasing the carcinogenic parent amine .

- N-Hydroxy-4-aminobiphenyl glucuronide: Moderately stable (T₁/₂ = 32 min at pH 5.5) .

- N-Hydroxy-N-acetyl-4-aminobiphenyl glucuronide: Highly stable (T₁/₂ = 55–68 min at pH 5.5–7.4) due to acetylation reducing reactivity .

- 4-Nitrophenyl glucuronide : Stable under physiological conditions, optimized for enzymatic assays .

Implications: Acetylation or substitution with non-reactive groups (e.g., nitro) enhances stability, whereas primary amines increase susceptibility to hydrolysis, influencing toxicological outcomes .

Toxicity and Regulatory Status

- 4-Aminobiphenyl: Classified as a Group 1 carcinogen by IARC due to bladder cancer risk. Its glucuronide acts as a transport form, enabling systemic exposure .

- Acetaminophen glucuronide: Generally non-toxic unless overdosed, where accumulation may cause hepatotoxicity .

- 4-Nitrophenyl glucuronide: Non-carcinogenic; used in benign enzymatic assays .

Biological Activity

4-Aminobiphenyl (4-ABP) is a well-known aromatic amine that has been extensively studied for its biological activity, particularly concerning its carcinogenic potential. The compound is often encountered in various industrial applications, including hair dyes, and its metabolites, such as 4-Aminobiphenyl A-D-Glucuronide Sodium Salt, play a crucial role in its biological effects. This article aims to provide a comprehensive overview of the biological activity of 4-Aminobiphenyl A-D-Glucuronide Sodium Salt, focusing on its metabolism, toxicity, and implications for human health.

Metabolism of 4-Aminobiphenyl

The metabolism of 4-ABP primarily occurs in the liver, where it undergoes conjugation with glucuronic acid. This process is facilitated by UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates. Research indicates that both human and dog liver slices metabolize 4-ABP to produce N-glucuronides as major products. Notably, the N-glucuronide of 4-ABP constituted approximately 52% and 27% of the total radioactivity recovered in dog and human liver slices, respectively, after incubation with 0.06 mM [^3H]-4-ABP for two hours .

Carcinogenic Potential

4-ABP has been classified as a probable human carcinogen based on numerous studies linking it to bladder cancer and other malignancies. In experimental models, chronic exposure to 4-ABP has demonstrated a dose-dependent increase in tumor incidence. For instance, male and female mice exposed to varying concentrations of 4-ABP showed significant rates of bladder carcinoma and hepatocellular tumors .

Table 1: Incidence of Tumors in Mice Exposed to 4-Aminobiphenyl

| Sex | Dose (ppm) | Bladder Carcinoma (%) | Hepatocellular Carcinoma (%) |

|---|---|---|---|

| Male | 220 | 95 | 90 |

| Female | 300 | 17 | 19 |

This table summarizes findings from studies where mice were administered different doses of 4-ABP over extended periods .

The mechanism by which 4-ABP induces carcinogenic effects is believed to involve DNA adduction. Specifically, studies have identified adducts formed between hemoglobin and the Cys93β chain due to the interaction with metabolites of 4-ABP . These adducts can lead to mutagenic changes in DNA, promoting tumorigenesis.

Case Studies

Several case studies have highlighted the risks associated with exposure to hair dyes containing 4-ABP. An investigation into workers involved in the production of hair dyes revealed a significant correlation between occupational exposure to 4-ABP and increased incidences of bladder cancer .

In another study involving human subjects exposed to hair dye formulations containing aromatic amines, it was found that glucuronide conjugates were prevalent in urine samples, indicating systemic absorption and metabolism . This underscores the potential health risks posed by products containing 4-ABP.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 4-aminobiphenyl α-D-glucuronide sodium salt in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) coupled with fluorescence detection is commonly used, leveraging the fluorogenic properties of glucuronide derivatives. For example, 4-methylumbelliferyl β-D-glucuronide (MUG) serves as a model substrate in enzymatic assays, with excitation/emission at 365/445 nm . Ensure calibration with certified reference standards (e.g., purity >98%) and validate recovery rates in urine or plasma matrices using spiked controls .

- Data Consideration : Include a table comparing detection limits for HPLC vs. LC-MS/MS methods, emphasizing sensitivity for low-abundance metabolites.

Q. How does pH influence the stability of 4-aminobiphenyl α-D-glucuronide sodium salt in experimental buffers?

- Methodology : Conduct stability assays at pH 4–8 (simulating physiological conditions) using phosphate or acetate buffers. Monitor hydrolysis rates via UV-Vis or fluorescence spectroscopy. Evidence shows glucuronides hydrolyze rapidly under acidic conditions (pH <5), releasing free 4-aminobiphenyl .

- Data Contradiction : Some studies report slower hydrolysis in phosphate-buffered saline (PBS) at pH 7.4, suggesting buffer composition impacts stability . Reconcile discrepancies by testing multiple buffer systems.

Q. What protocols are recommended for synthesizing 4-aminobiphenyl α-D-glucuronide sodium salt?

- Methodology : Use enzymatic glucuronidation with UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1) in liver microsomes. Purify via solid-phase extraction (SPE) and confirm structure via NMR (e.g., δ 7.2–7.8 ppm for biphenyl protons) and high-resolution mass spectrometry (HRMS) .

- Validation : Compare synthetic yields across UGT isoforms and optimize cofactor concentrations (e.g., UDP-glucuronic acid).

Advanced Research Questions

Q. How do conflicting data on 4-aminobiphenyl glucuronidation kinetics arise across in vitro vs. in vivo models?

- Analysis : In vitro microsomal assays often underestimate glucuronide formation due to limited enzyme activity preservation. In vivo, urinary excretion rates in rodents show higher glucuronide concentrations, likely due to enterohepatic recirculation .

- Resolution : Use physiologically based pharmacokinetic (PBPK) modeling to integrate enzyme kinetics, tissue distribution, and renal clearance data. Validate with isotope-labeled tracers .

Q. What mechanisms explain the metabolic reactivation of 4-aminobiphenyl from its glucuronide conjugate in bladder carcinogenesis?

- Mechanistic Insight : Under acidic urinary pH, β-glucuronidase enzymes hydrolyze the glucuronide, releasing N-hydroxy-4-aminobiphenyl, a DNA-reactive metabolite. This reactivation is pH-dependent and correlates with bladder-specific toxicity .

- Experimental Design : Use CRISPR-edited bladder organoids lacking β-glucuronidase to confirm the role of enzymatic hydrolysis in genotoxicity .

Q. How do regulatory restrictions impact the procurement and handling of 4-aminobiphenyl derivatives in academic research?

- Guidelines : The EU prohibits commercial production of 4-aminobiphenyl (Directive 98/24/EC), but exemptions exist for research with <0.1% w/w concentrations . Labs must document institutional approvals and use certified suppliers (e.g., AccuStandard) for traceable standards .

- Compliance Table :

| Regulation | Scope | Research Exemption |

|---|---|---|

| EU Directive 98/24/EC | Prohibits manufacturing | Permits analytical use |

| Rotterdam Convention | Restricted international trade | Requires prior informed consent |

Methodological Best Practices

- Data Reproducibility : Archive raw chromatograms and kinetic curves in supplementary materials, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Ethical Reporting : Disclose conflicts of interest if using proprietary detection kits (e.g., LGC’s 4-methylumbelliferyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.